REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[CH3:6][O:7][C:8]1[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[CH:10][C:9]=1[OH:16]>C(O)C>[CH3:1][N:2]([CH2:4][C:10]1[CH:11]=[C:12]([CH:13]=[C:8]([O:7][CH3:6])[C:9]=1[OH:16])[CH:14]=[O:15])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a further 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
Then the reaction mixture was left
|
Type
|
WAIT
|
Details
|
to stand overnight in the refrigerator at 0 to 5° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered out
|
Type
|
WASH
|
Details
|
washed with ice-cold acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC=1C=C(C=O)C=C(C1O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |